molecular formula C28H26NO6- B12359259 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester

Cat. No.: B12359259
M. Wt: 472.5 g/mol
InChI Key: MEAHCBOPNIDLFH-DEOSSOPVSA-M
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Description

Fmoc-Asp(2-phenylisopropyl ester)-OH is a derivative of aspartic acid, an amino acid commonly used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2-phenylisopropyl ester at the carboxyl terminus. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the protection of the amino group of aspartic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of Fmoc-Asp(2-phenylisopropyl ester)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-phenylisopropyl ester can be cleaved using acidic conditions like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HATU.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for ester cleavage.

    Coupling: DCC, HATU, and DMAP as catalysts.

Major Products Formed

The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Asp(2-phenylisopropyl ester)-OH is used extensively in solid-phase peptide synthesis (SPPS). Its dual protection allows for selective deprotection, facilitating the stepwise construction of peptide chains.

Biology

In biological research, the compound is used to synthesize peptides that can be studied for their biological activity, including enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, peptides synthesized using Fmoc-Asp(2-phenylisopropyl ester)-OH are investigated for their therapeutic potential, including as drug candidates for various diseases.

Industry

Industrially, the compound is used in the production of peptide-based materials and pharmaceuticals, contributing to the development of new drugs and biomaterials.

Mechanism of Action

The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the 2-phenylisopropyl ester protects the carboxyl terminus. These protective groups can be selectively removed to allow for controlled peptide bond formation, facilitating the synthesis of complex peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(2-phenylisopropyl ester)-OH but uses a tert-butyl ester for carboxyl protection.

    Fmoc-Glu(2-phenylisopropyl ester)-OH: A glutamic acid derivative with similar protective groups.

Uniqueness

Fmoc-Asp(2-phenylisopropyl ester)-OH is unique due to its specific protective groups, which offer distinct advantages in terms of stability and ease of deprotection. The 2-phenylisopropyl ester provides a balance between hydrophobicity and reactivity, making it suitable for various synthetic applications.

Properties

Molecular Formula

C28H26NO6-

Molecular Weight

472.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoate

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/p-1/t24-/m0/s1

InChI Key

MEAHCBOPNIDLFH-DEOSSOPVSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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